Product packaging for DOTA-tri(α-cumyl Ester)(Cat. No.:CAS No. 1412494-57-5)

DOTA-tri(α-cumyl Ester)

Cat. No.: B1145720
CAS No.: 1412494-57-5
M. Wt: 758.94
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Description

Contextual Role of DOTA Derivatives in Chelator Science

DOTA and its derivatives are cornerstone chelating agents in chemistry, biology, and medicine. cd-bioparticles.net Their defining feature is a 12-membered tetraaza ring structure with four carboxylic acid arms, which together create a high-affinity binding pocket for a wide range of metal ions, especially trivalent lanthanides and other radiometals. d-nb.infowikipedia.org This ability to form exceptionally stable and kinetically inert complexes is paramount in medical applications, preventing the premature release of the metal ion in vivo. nih.govchempep.com

The versatility of the DOTA scaffold has made it a dominant chelator in nuclear medicine for both diagnostic imaging and therapeutic purposes. d-nb.inforesearchgate.net By securely holding a radioactive metal ion, DOTA derivatives can be attached to a biological targeting vector, such as a peptide or antibody, which then delivers the radiometal specifically to disease sites like tumors. cd-bioparticles.netbioemtech.com This targeted delivery is the foundation of modern radiopharmaceuticals used in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy. cd-bioparticles.netnih.gov The success of DOTA has spurred extensive research into derivatives that offer improved properties, such as faster chelation kinetics or compatibility with different metal ions. science.gov

Properties

CAS No.

1412494-57-5

Molecular Formula

C₄₃H₅₈N₄O₈

Molecular Weight

758.94

Synonyms

1,4,7-Tris(1-methyl-1-phenylethyl) 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid Ester

Origin of Product

United States

Synthetic Strategies for Dota Tri α Cumyl Ester and Analogues

Conventional and Advanced Synthesis Routes for DOTA-Tri(α-Cumyl Ester)

The creation of DOTA-tri(α-cumyl ester) relies on precise control over the reactivity of the four carboxylic acid arms of the DOTA scaffold. Both conventional solution-phase chemistry and modern solid-phase techniques have been employed to achieve this.

Esterification Techniques for DOTA Carboxylic Acids

Esterification of DOTA's carboxylic acids is a critical step in producing derivatives like the tri(α-cumyl ester). These ester groups serve to protect the carboxylates and modulate the solubility and stability of the resulting molecule.

One common route to DOTA esters involves the initial synthesis of a tri-protected intermediate, such as DOTA-tris(tert-butyl ester). The synthesis of DOTA-tri(α-cumyl ester) can then proceed through a transesterification reaction. In this process, the tert-butyl esters of DOTA-tris(tert-butyl ester) are exchanged for α-cumyl esters by reacting the compound with α-cumyl alcohol in the presence of an acid catalyst.

Another versatile method for esterifying carboxylic acids under mild conditions is the Steglich esterification. uis.no This technique utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). uis.noorgsyn.org The reaction proceeds at room temperature under nonacidic conditions, making it suitable for sensitive substrates. orgsyn.org This approach avoids the need for pre-activated carboxylic acid derivatives. orgsyn.org

Esterification Method Key Reagents Description Reference
TransesterificationDOTA-tris(tert-butyl ester), α-cumyl alcohol, acid catalystThe tert-butyl ester groups are exchanged for α-cumyl ester groups.
Steglich EsterificationCarboxylic acid, Alcohol, DCC, DMAPA mild method for direct esterification using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst. uis.noorgsyn.org uis.noorgsyn.org
Selective Hydrolysis1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, Base (e.g., LiOH)Selective cleavage of an ethyl ester in the presence of tert-butyl esters to generate a single free carboxylic acid. nih.gov nih.gov

Solid-Phase Synthesis Approaches for DOTA Ligands and Derivatives

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient alternative to solution-phase methods for preparing DOTA-conjugated molecules, particularly peptides. nih.govacs.org This approach involves assembling the DOTA chelator directly onto a peptide that is anchored to a solid resin support. acs.org

The general process begins with a standard Fmoc-based SPPS to construct the desired peptide sequence on a resin. nih.gov The DOTA moiety is then built onto the N-terminus of the resin-bound peptide in a stepwise manner. This method significantly reduces the time and complexity of synthesis and purification compared to conjugating a fully formed DOTA molecule to a peptide in solution. nih.gov It also allows for the synthesis of DOTA-peptides in satisfactory yields, up to 40%. nih.gov

A typical solid-phase synthesis of a DOTA-peptide involves the following key steps:

Step Procedure Purpose Reference
1. N-terminus AcylationThe N-terminal amine of the resin-bound peptide is acylated with bromoacetic acid, activated in situ.Introduces a bromoacetyl group as a reactive handle for attaching the cyclen ring. nih.gov
2. Cyclen AttachmentThe bromoacetylated peptide-resin is reacted with an excess of cyclen (1,4,7,10-tetraazacyclododecane).The cyclen macrocycle is attached to the peptide via nucleophilic displacement of the bromide. nih.gov
3. TrialkylationThe three remaining secondary amines on the resin-bound cyclen are alkylated with an excess of an alkylating agent, such as tert-butyl bromoacetate.Adds the three carboxylate-containing arms to complete the DOTA structure. nih.gov
4. Cleavage and DeprotectionThe final DOTA-peptide conjugate is cleaved from the resin, and all protecting groups (e.g., tert-butyl esters) are removed simultaneously using a strong acid like trifluoroacetic acid (TFA).Releases the final, purified DOTA-peptide product. nih.govacs.org

Recent advancements have included the use of ultrasonic agitation to improve yields and reduce reaction times in the SPPS of DOTA-peptide conjugates. acs.org

Derivatization and Functionalization of DOTA Esters

The versatility of the DOTA framework lies in its capacity for derivatization, allowing for the introduction of various functional groups. This enables the creation of bifunctional chelators for targeted applications and the development of chiral analogues with unique properties.

Introduction of Bifunctional DOTA Ester Derivatives

Bifunctional DOTA derivatives are molecules that contain both the metal-chelating DOTA core and a separate reactive functional group. This second group allows the chelator to be covalently attached to a targeting vector, such as a peptide, antibody, or small molecule. wiley.com

The most common strategy for creating a bifunctional DOTA ester starts with a tri-esterified DOTA derivative, like DOTA-tris(t-Bu ester). wiley.com This molecule possesses three protected carboxylic acids and one free carboxylic acid. The free acid serves as a handle for conjugation, typically through the formation of an amide bond with a primary amine on a biomolecule. nih.gov To facilitate this coupling, the carboxylic acid is often converted into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. science.gov

Alternatively, bifunctional DOTA monoamides can be prepared by starting with tris-t-Bu-DO3A (1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane), which has three of the four cyclen nitrogens alkylated. The remaining free secondary amine is then alkylated with a molecule that contains a protected functional group, such as a bromoacetamide bearing a Boc-protected amine. nih.gov Subsequent deprotection of this group provides a primary amine that can be used for further conjugation. nih.gov

More recent strategies for creating bifunctional chelators utilize bio-orthogonal "click chemistry," which offers high efficiency and specificity. wiley.com This involves synthesizing DOTA derivatives bearing functional groups like azides or alkynes, allowing for conjugation to targeting vectors containing the complementary reactive partner. wiley.com

Synthesis of Chiral DOTA Ester Analogues

Introducing chirality into the DOTA structure can significantly impact the properties of its metal complexes, including their stability and relaxivity. nih.gov The synthesis of chiral DOTA ester analogues is achieved by incorporating stereocenters either into the macrocyclic backbone or onto the pendant arms.

One primary approach begins with a chiral starting material to construct the cyclen ring itself. nih.gov For instance, a chiral cyclen can be synthesized from L-lysine or L-threonine. nih.gov This chiral macrocycle is then tri-alkylated using an agent like tert-butyl 2-bromoacetate to produce the final chiral DOTA-tris(tert-butyl ester) analogue. nih.gov This method ensures that the chirality is an integral part of the chelator's backbone.

Another strategy involves the asymmetric synthesis of a chiral alkylating agent, which is then used to introduce a single chiral arm onto a standard, achiral cyclen nucleus. For example, a multigram synthesis of (R)-tert-Bu4-DOTAGA, a chiral DOTA derivative, was developed using a novel chiral alkylating agent derived from (S)-5-oxotetrahydrofuran-2-carboxylic acid, tert-butyl ester. acs.org This process allows for the production of the chiral DOTA intermediate with high chemical and optical purity. acs.org

Coordination Chemistry of Dota Tri α Cumyl Ester Complexes

Metal Ion Complexation Thermodynamics and Kinetics with DOTA Ester Ligands

The introduction of bulky α-cumyl ester groups to the DOTA framework has a discernible impact on the thermodynamic stability and kinetic inertness of its metal complexes. These parameters are critical in the design of radiopharmaceuticals, where high stability is necessary to prevent the in vivo release of toxic metal ions.

The ester groups in DOTA-tri(α-cumyl ester) can influence the rates at which metal ions associate with and dissociate from the ligand. While specific kinetic data for DOTA-tri(α-cumyl ester) is not extensively reported, general trends can be inferred from studies on similar DOTA-ester derivatives.

The formation of lanthanide(III)-DOTA complexes is known to be a relatively slow process. nih.gov The rate of complex formation generally increases with decreasing ionic radius across the lanthanide series for DOTA and its derivatives. iaea.org For instance, the second-order kinetic association rate constants for several lanthanide ions with DOTA at pH 4.2 have been determined, highlighting this trend. nih.gov

The dissociation of metal-DOTA ester complexes is often acid-catalyzed. The rate of dissociation is a critical measure of the complex's kinetic inertness. For example, the dissociation of Mn(II)-DOTA complexes proceeds through both spontaneous and proton-assisted pathways. rsc.org The half-life of dissociation for Gd(III) complexes with DOTA-monoamide derivatives, which also feature modified carboxylate arms, has been shown to be comparable to that of GdDOTA, indicating high kinetic inertness. rsc.org The α-cumyl esters in DOTA-tri(α-cumyl ester) are thought to protect the complex from premature decomplexation in vivo.

Interactive Table: Kinetic Data for Selected Metal-DOTA and Derivative Complexes

Metal Ion Ligand Association Rate Constant (k_on) Dissociation Rate Constant (k_off) Conditions
Sm(III) DOTA 1.44 x 10⁻² mM⁻¹min⁻¹ Not Reported pH 4.2, 25°C nih.gov
Dy(III) DOTA 5.20 x 10⁻² mM⁻¹min⁻¹ Not Reported pH 4.2, 25°C nih.gov
Yb(III) DOTA 4.56 x 10⁻² mM⁻¹min⁻¹ Not Reported pH 4.2, 25°C nih.gov
Lu(III) DOTA 4.54 x 10⁻² mM⁻¹min⁻¹ Not Reported pH 4.2, 25°C nih.gov
Mn(II) DOTA Not Reported k₀ = (1.8 ± 0.6) × 10⁻⁷ s⁻¹ (spontaneous) pH 7.4, 25°C rsc.org

The conformation of the DOTA macrocycle and its pendant arms plays a crucial role in the kinetics of metal chelation. DOTA-like ligands can exist in different conformations in solution, and the preorganization of the ligand is a key factor in achieving rapid and stable complexation. researchgate.net The bulky α-cumyl ester groups in DOTA-tri(α-cumyl ester) are expected to influence the ligand's conformational equilibrium and rigidity, which in turn affects the chelation kinetics. scispace.com The substitution on the pendant arms can dictate a preference for a specific coordination geometry. nih.gov

Coordination Geometries and Stereochemistry of Metal-DOTA Ester Complexes

The coordination of a metal ion by DOTA-based ligands results in complexes with well-defined geometries and stereochemistry. The nature of the substituents on the acetate (B1210297) arms can significantly influence these structural characteristics.

Lanthanide-DOTA complexes in solution typically exist as a mixture of two diastereomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). nih.govnih.gov These isomers arise from the combination of the macrocycle's conformation and the helical arrangement of the pendant arms. nih.govmdpi.com The ratio of these isomers is dependent on the specific lanthanide ion, temperature, and other solution conditions. nih.govnih.gov NMR spectroscopy is a primary tool for studying this conformational isomerism in solution. nih.gov While specific studies on DOTA-tri(α-cumyl ester) are limited, it is expected that its complexes would also exhibit this isomeric behavior, with the bulky ester groups potentially favoring one conformation over the other.

Interaction with f-Block Metal Ions (Lanthanides and Actinides)

DOTA and its derivatives are particularly effective chelators for f-block elements, including both lanthanides and actinides. nih.govmdpi.com This has led to their widespread use in applications involving these elements, such as MRI contrast agents (with Gd³⁺) and targeted radiopharmaceuticals (with radioactive lanthanides and actinides). nih.gov

The thermodynamic stability of DOTA complexes with trivalent lanthanides and actinides generally increases with decreasing ionic radius of the metal ion. nih.govnih.gov This trend is driven by the predominantly electrostatic nature of the bonding. nih.govmdpi.com Theoretical studies on actinide(III)-DOTA complexes have shown that the stability increases across the actinide series. nih.gov Similarly, studies on tetravalent actinide complexes with DOTA have revealed stable complex formation. mdpi.com

The coordination number for large metal ions like lanthanides and actinides in DOTA complexes is typically nine, with the metal ion coordinated to the four nitrogen atoms of the macrocycle, the four oxygen atoms of the carboxylate/ester groups, and one water molecule. nih.govmdpi.com The α-cumyl ester groups in DOTA-tri(α-cumyl ester) likely participate in coordination through their carbonyl oxygen atoms.

Interactive Table: Stability Constants (log K) of Selected Metal-DOTA Complexes

Metal Ion Ligand log K
Sm(III) DOTA 23.36 nih.gov
Dy(III) DOTA 23.93 nih.gov
Yb(III) DOTA 23.39 nih.gov
Lu(III) DOTA 23.06 nih.gov
Eu(III) do3aNN 23.16 rsc.org

Selectivity in Lanthanide/Actinide Complexation by DOTA Ester Scaffolds

The parent DOTA ligand exhibits a notable selectivity for trivalent actinides (An³⁺) over trivalent lanthanides (Ln³⁺) of similar ionic radii. nih.govwsu.edu Theoretical predictions and solvent extraction studies have confirmed that DOTA preferentially forms complexes with actinides. nih.govwsu.edu Furthermore, within the actinide series, the thermodynamic stability of DOTA complexes generally increases with decreasing ionic radius (across the row). nih.govresearchgate.net This intrinsic selectivity is rooted in the subtle differences in the electronic structure and bonding preferences of f-block elements, where the actinide-ligand bonds have a slightly greater covalent character compared to the predominantly electrostatic lanthanide-ligand interactions. rsc.orgeuropa.eu

The esterification of three of the four carboxylate arms in DOTA-tri(α-cumyl Ester) fundamentally alters the ligand's coordination environment and, consequently, its selectivity profile. Key changes include:

Modified Donor Set: The primary donors become the four neutral nitrogen atoms and one anionic carboxylate group, a departure from the N₄O₄ donor set of fully deprotonated DOTA.

For DOTA-tri(α-cumyl Ester), the replacement of three hard carboxylate donors with neutral ester groups is expected to significantly lower the thermodynamic stability of its complexes with both lanthanides and actinides compared to the parent DOTA. While direct comparative studies on this specific ester are limited, the principles derived from amide analogues suggest a substantial decrease in the stability constants (log K). The bulky nature of the α-cumyl groups may also introduce steric hindrance, further influencing the complexation thermodynamics and kinetics. Although the inherent preference for smaller, more charge-dense cations that drives selectivity may persist, the magnitude of this selectivity between actinides and lanthanides is likely to be modulated due to the profound changes in the ligand's electronic and steric properties.

Chelate Effect Considerations in DOTA-Ester Metal Interactions

The chelate effect is a thermodynamic principle that describes the enhanced stability of coordination complexes containing multidentate ligands compared to complexes with an equivalent number of monodentate ligands. For DOTA, this effect is exceptionally pronounced due to its macrocyclic structure. The pre-organization of the four nitrogen donors in the 12-membered cyclen ring minimizes the entropic penalty upon complexation, while the four carboxylate arms provide additional chelate rings, resulting in complexes of immense thermodynamic stability and kinetic inertness. nih.govbiomers.net

In DOTA-tri(α-cumyl Ester), the chelate effect is substantially modified. The primary factors contributing to this change are:

Reduction in Denticity: The ligand no longer acts as an octadentate N₄O₄ chelator. Instead, it functions primarily as a pentadentate N₄O₁ ligand. This reduces the number of chelate rings that can be formed with the metal ion, which is a principal component of the enthalpic and entropic stabilization provided by the chelate effect.

Kinetic Considerations: While thermodynamic stability is expected to decrease, the kinetic inertness, another hallmark of the macrocyclic effect, may be partially retained. The encapsulation of the metal ion within the macrocyclic cavity provides a significant kinetic barrier to dissociation. nih.gov Studies on DOTA-tetraamide complexes have shown that while their thermodynamic stability is orders of magnitude lower than DOTA complexes, they remain remarkably inert with respect to dissociation. nih.govnih.govpdx.edu This suggests that the [M(DOTA-tri(α-cumyl Ester))]²⁺ complex, once formed, would likely exhibit considerable kinetic stability due to the high energy required to extract the metal from the macrocyclic framework.

The table below compares the stability and kinetic properties of Gd³⁺ complexes with DOTA and its amide derivatives, which serve as a proxy for understanding the expected behavior of the ester analogue.

LigandGd³⁺ Complex Stability (log KGdL)Key Kinetic FeatureReference
DOTA ~25High kinetic inertness d-nb.info
DOTA-monoamide (DOTAMA) 20.3Kinetic inertness comparable to GdDOTA rsc.org
DOTA-bis(amide) (DO2A2MnBu) 16.59Dissociation rate similar to GdDOTA nih.gov
DOTA-tetra(amide) (DTMA) 14.7Kinetically inert despite lower stability nih.gov

This table presents data for amide derivatives to illustrate the impact of modifying carboxylate arms. Data for DOTA-tri(α-cumyl Ester) is not available in the literature but is expected to follow similar trends of reduced thermodynamic stability while retaining a degree of kinetic inertness.

Advanced Characterization and Theoretical Investigations of Dota Tri α Cumyl Ester

Spectroscopic Methodologies for DOTA Ester Complex Analysis

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of DOTA-ester complexes. These methods provide critical insights into coordination chemistry, the stability of the complexes, and the interactions between the metal center and the DOTA ligand framework. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Vis, and fluorescence spectroscopy, alongside mass spectrometry, offer a comprehensive toolkit for characterization. For instance, electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the mass and, therefore, the composition of newly synthesized DOTA derivatives and their metal complexes. nih.gov Similarly, infrared (IR) spectroscopy helps in identifying key functional groups, such as the carbonyl (C=O) stretch in the ester or amide groups, providing evidence of the ligand's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of DOTA-ester complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's conformation and the changes that occur upon metal chelation. nih.govresearchgate.net The coordination of a metal ion significantly alters the chemical environment of the ligand's protons and carbons, leading to shifts in their respective NMR signals.

Variable-temperature NMR studies are particularly insightful for examining the dynamic processes within these complexes, such as the exchange of coordinated water molecules with the bulk solvent. researchgate.net In the case of paramagnetic lanthanide complexes, the lanthanide-induced shifts can be used to obtain detailed structural information. researchgate.net Furthermore, NMR titration experiments, where the pH is systematically varied, can be used to determine the protonation constants of the ligand and the stability constants of its metal complexes. nih.gov For example, in studies of zinc complexes with DOTA-tetraamide derivatives, distinct shifts in the proton signals of the macrocycle and amide groups were observed as a function of pD (the equivalent of pH in D₂O), allowing for detailed equilibrium analysis. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ) for a DOTA-tetraamide Ligand and its Complex Data is illustrative and based on similar DOTA derivatives.

Proton Type Free Ligand (ppm) Metal Complex (ppm) Observed Shift (Δδ)
Ring NCH₂ 2.44 2.97 +0.53
NCH₂CO 2.83 3.54 +0.71
CONH 6.88 Signal Broadened/Shifted -

X-ray Crystallography of Metal-DOTA Ester Complexes

The resulting coordination geometry is typically a square antiprism (SA) or a twisted square antiprism (TSA). nih.gov Crystallographic studies have shown that the DOTA framework is stereochemically complex, capable of existing as different isomers depending on the arrangement of the pendant arms and the conformation of the ethylene (B1197577) bridges of the cyclen ring. mdpi.comnih.gov Structural analysis reveals how the metal ion is encapsulated within the ligand, providing insights into the stability of the complex. For example, studies on lanthanide complexes with DOTA-like ligands show that the metal ion lies between the plane of the four nitrogen atoms and the plane of the four coordinating oxygen atoms. nih.gov This detailed structural information is invaluable for understanding the properties of the complex and for designing new ligands with tailored characteristics. nih.gov

Table 2: Typical Crystallographic Parameters for Lanthanide-DOTA Complexes Parameters are generalized from studies on various DOTA derivatives.

Parameter Typical Value / Observation Significance
Coordination Number 8 or 9 Depends on ionic radius and presence of a coordinated water molecule.
Geometry Square Antiprism (SA) or Twisted-Square Antiprism (TSA) Defines the 3D arrangement of donor atoms around the metal.
Ln-N Bond Distance ~2.7 - 2.9 Å Indicates the strength of the interaction between the metal and the macrocycle nitrogens.
Ln-O Bond Distance ~2.3 - 2.5 Å Reflects the coordination of the pendant arms to the metal center.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the properties of DOTA-tri(α-cumyl Ester) and its metal complexes at an atomic and electronic level. These theoretical methods complement experimental data by offering insights into reaction mechanisms, molecular structures, and electronic properties that can be difficult to probe experimentally. mdpi.comsciety.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to study the geometrical and electronic properties of DOTA complexes. mdpi.comsciety.org DFT calculations can accurately predict the ground-state geometries of these complexes, which can then be compared with experimental data from X-ray crystallography. mdpi.com These calculations are crucial for understanding the nature of the metal-ligand bonding, distinguishing between ionic and covalent contributions. mdpi.com For instance, studies on DOTA complexes with tetravalent actinides have shown that the primary bonding interaction is ionic, with covalent contributions arising from charge transfer from the ligand to the metal's d and f orbitals. mdpi.com

DFT is also employed to investigate the reactivity of these complexes. For example, calculations have been used to explore the mechanism of hydrolysis of DOTA ester complexes, identifying the key steps as nucleophilic attack, dissociation of the alcohol group, and hydrogen transfer. sciety.org By calculating the activation energies for these steps, researchers can predict the ease with which the ester groups are cleaved under specific conditions. sciety.org Furthermore, DFT can be used to understand the radiolytic stability of DOTA complexes by calculating bond dissociation energies, which helps to identify the sites most vulnerable to radical attack. rsc.org

Table 3: Representative DFT-Calculated Parameters for DOTA Complex Reactions Data is illustrative, based on studies of similar DOTA ester systems.

Calculated Parameter System Typical Result Interpretation
Activation Energy (ΔG‡) Ester Hydrolysis < 6 kcal/mol Indicates a facile reaction under mild conditions. sciety.org
Bond Dissociation Energy C-N bond in macrocycle Varies Predicts ligand stability and resistance to degradation. rsc.org
Mulliken Charge Analysis Metal Center Positive Charge Quantifies the degree of ionic character in the metal-ligand bond.

Molecular Dynamics Simulations of Complexation Processes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov For DOTA-tri(α-cumyl Ester), MD simulations can provide a detailed picture of the complexation process, showing how the flexible ligand wraps around a metal ion in solution. nih.govnih.gov These simulations model the interactions between all atoms in the system, including the solvent, over time, allowing researchers to observe the conformational changes and intermediate states that lead to the final, stable complex. nih.gov

Starting with the ligand and metal ion separated in a simulated aqueous environment, MD can track their trajectory as they come together. nih.gov This approach reveals the specific atomic interactions, such as the initial association of the metal with the carboxylate or ester oxygen atoms, followed by the slower conformational rearrangement of the macrocycle to fully encapsulate the metal. nih.gov MD simulations are particularly useful for understanding the factors that govern the kinetics of complex formation and dissociation. By elucidating the complexation pathway at an atomic level, these simulations can aid in the rational design of new chelators with improved properties. nih.gov

Structure Activity and Structure Property Relationships in Dota Tri α Cumyl Ester Derivatives

Influence of Substituents on Coordination Properties and Stability

The introduction of substituents onto the DOTA framework can profoundly impact the coordination properties and thermodynamic stability of the resulting metal complexes. While direct experimental data for DOTA-tri(α-cumyl Ester) is not extensively available in the public domain, the influence of similar bulky and chiral substituents on DOTA derivatives provides valuable insights into the expected behavior.

Bulky substituents on the macrocyclic ring or the pendant arms of DOTA can enhance the rigidity of the chelator's structure. This pre-organization of the ligand cavity can lead to more favorable binding with metal ions. Symmetrically placed chiral substituents have been shown to increase the inertness of gadolinium (Gd³⁺) complexes by orders of magnitude compared to the parent Gd-DOTA complex. osti.govresearchgate.net This increased stability is crucial for minimizing the in vivo release of potentially toxic free metal ions. osti.govresearchgate.net

The electronic nature of the substituents also plays a significant role. Electron-donating groups can increase the electron density on the coordinating atoms of the DOTA ligand, which in turn can affect the stability of the metal complex. Conversely, electron-withdrawing groups can decrease the basicity of the ligand and potentially impact the stability constant. researchgate.netmdpi.com

The stability of DOTA-metal complexes is often quantified by their thermodynamic stability constants (log K). While specific values for DOTA-tri(α-cumyl Ester) are not readily found, a comparison of stability constants for DOTA with various metal ions illustrates the high affinity of the DOTA core structure.

Metal Ionlog K of DOTA ComplexReference
Gd³⁺25.4 researchgate.net
Lu³⁺25.8 osti.gov
Cu²⁺22.3 researchgate.net
Y³⁺24.9 nih.gov
Ga³⁺26.0 acs.org

The α-cumyl ester groups in DOTA-tri(α-cumyl Ester) are sterically demanding. This steric hindrance can influence the coordination geometry of the metal complex and potentially limit the accessibility of the metal center to incoming ligands, including water molecules. This can have implications for applications such as magnetic resonance imaging (MRI), where the exchange of water molecules is a key factor in relaxivity. nih.gov

Chiral Induction and Stereoselective Complexation

The presence of chiral centers in a DOTA derivative, such as those introduced by the α-cumyl groups, can lead to the formation of specific stereoisomers of the metal complex. The DOTA macrocycle itself is flexible and can adopt different conformations upon metal chelation, typically resulting in either a square antiprism (SAP) or a twisted square antiprism (TSAP) coordination geometry.

The introduction of chiral substituents can control the formation of these isomers. nih.govpolyu.edu.hk For instance, certain chiral DOTA derivatives have been shown to predominantly form one coordination isomer over the other. polyu.edu.hk This stereochemical control is significant because the different isomers can exhibit distinct properties, such as water exchange rates and relaxivity in the case of MRI contrast agents. nih.gov

Research on chiral DOTA chelators has demonstrated that symmetrical chiral substituents can enhance the rigidity of the DOTA cavity, which in turn enables control over the range of stereoisomers of the lanthanide complexes. osti.govresearchgate.net This can lead to the formation of non-interconvertible isomers, which is important for developing agents with well-defined and predictable in vivo behavior. nih.govpolyu.edu.hk

The synthesis of chiral DOTA derivatives can be approached by using enantiopure starting materials to achieve a stereoselective synthesis. chemrxiv.org The stereochemistry of the substituents can influence the conformation of the chelate and direct the coordination of the metal ion.

Chiral Substituent EffectObserved OutcomeReference
Enhanced RigidityIncreased complex stability and inertness osti.govresearchgate.net
Isomer ControlPredominant formation of SAP or TSAP isomers nih.govpolyu.edu.hk
Non-interconvertible IsomersWell-defined in vivo properties nih.govpolyu.edu.hk
Faster RadiolabelingImproved kinetics for radiometal incorporation osti.govresearchgate.net

Modulation of Metal Ion Exchange Kinetics through Ligand Design

The kinetics of metal ion exchange are a critical parameter for the in vivo stability of DOTA complexes. Slow dissociation kinetics are essential to prevent the release of the metal ion before it reaches its target or is cleared from the body. Ligand design, including the introduction of specific substituents, can modulate these kinetics.

The rigidity imparted by bulky and chiral substituents, such as the α-cumyl groups, can significantly slow down the dissociation of the metal ion. osti.govresearchgate.net By locking the conformation of the chelator, these substituents can create a higher energy barrier for the conformational changes required for the metal to exit the coordination cage. osti.govresearchgate.net

Furthermore, the electronic properties of the substituents on the pendant arms of DOTA can influence the rate of water exchange, which is mechanistically linked to metal ion exchange. mdpi.comresearchgate.net Studies on DOTA-tetraamide derivatives have shown that electron-donating substituents can accelerate water exchange, while electron-withdrawing substituents can slow it down. mdpi.comresearchgate.net This modulation of water exchange dynamics is a key aspect in the design of responsive MRI contrast agents. nih.gov

Radiolabeling studies with chiral DOTA derivatives have also demonstrated faster labeling properties with radiometals like ⁶⁴Cu and ¹⁷⁷Lu compared to the parent DOTA. osti.govresearchgate.net This suggests that the pre-organized and rigidified conformation of these derivatives facilitates more rapid incorporation of the metal ion.

The Chemical Compound “DOTA-tri(α-cumyl Ester)”

Following a comprehensive review of publicly available scientific literature and chemical databases, there is no specific information available for the chemical compound “DOTA-tri(α-cumyl Ester).” This includes a lack of data regarding its synthesis, properties, and preclinical or clinical applications.

The search for this specific compound encompassed databases of chemical structures, peer-reviewed scientific journals, and commercial chemical supplier catalogs. While extensive information exists for various derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), such as DOTA-tris(t-Bu ester) and DOTA-NHS ester, which are widely used in radiopharmaceutical research and development, the "tri(α-cumyl Ester)" variant does not appear in the accessible scientific record.

Therefore, it is not possible to provide an article detailing the preclinical research applications of “DOTA-tri(α-cumyl Ester)” and its metal complexes as requested. The absence of any published data prevents a scientifically accurate discussion of its use in ligand design, radiolabeling, conjugation chemistry, in vitro and ex vivo investigations, or in vivo animal model studies for non-invasive imaging.

It is conceivable that “DOTA-tri(α-cumyl Ester)” may be a novel compound that has not yet been described in the literature, a proprietary molecule not disclosed to the public, or a misnomer for another DOTA derivative. Without any foundational information on this specific chemical entity, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy.

Preclinical Research Applications of Dota Tri α Cumyl Ester and Its Metal Complexes

Animal Model Studies for In Vivo Distribution and Targeting Mechanisms

Pharmacokinetic and Biodistribution Research in Preclinical Systems

As of late 2025, dedicated preclinical research on the pharmacokinetic and biodistribution profiles of the specific chemical entity “DOTA-tri(α-cumyl Ester)” and its corresponding metal complexes remains conspicuously absent from publicly available scientific literature. Extensive searches of scholarly databases have not yielded any studies that specifically report on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models. Consequently, no data tables detailing its uptake in various organs or its clearance rates are available.

While research into other derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is plentiful, the unique tri(α-cumyl ester) modification of this particular compound means that its behavior in biological systems cannot be accurately predicted without direct experimental evidence. The presence of the bulky, lipophilic α-cumyl ester groups is expected to significantly alter the physicochemical properties of the parent DOTA molecule, thereby influencing its pharmacokinetic profile.

In broader studies of other DOTA-conjugated molecules, lipophilicity has been shown to be a critical determinant of in vivo behavior. nih.govacs.orgacs.org Generally, increased lipophilicity in radiolabeled DOTA-peptides can shift the primary route of excretion from the renal to the hepatobiliary system. nih.gov This alteration in clearance pathways can, in turn, affect the residence time of the compound in the body and its accumulation in non-target tissues such as the liver and spleen. nih.govnih.gov

Future Directions and Research Challenges for Dota Tri α Cumyl Ester Derivatives

Development of Novel Synthetic Routes for Improved Efficiency and Purity

The advancement of DOTA-based radiopharmaceuticals is highly dependent on the accessibility of high-purity precursors like DOTA-tri(α-cumyl ester). Current synthetic methodologies, while effective, often involve multi-step processes that can be time-consuming and result in suboptimal yields. A significant research challenge lies in the development of novel, more streamlined synthetic routes. Future efforts are likely to focus on one-pot procedures and the design of innovative chemical building blocks that simplify the assembly of the macrocyclic structure and the attachment of its pendant arms. researchgate.netresearchgate.net

A key aspect of improving synthesis is the strategic use of protecting groups. The α-cumyl ester group serves as an effective C-terminal protecting group, offering an alternative to the more common tert-butyl ester. researchgate.net Its cleavage under specific conditions, such as hydrogenolysis, allows for deprotection while keeping other acid-sensitive protecting groups on the molecule intact. researchgate.net Research into new protecting group strategies and catalysts, potentially including Cinchona-derived quaternary ammonium (B1175870) salts for asymmetric synthesis, could lead to higher yields and enantiomeric purity. researchgate.net Furthermore, adopting techniques like solid-phase peptide synthesis (SPPS) could facilitate the functionalization of both the C- and N-terminals of peptide-conjugated DOTA derivatives, enhancing modularity and simplifying purification. researchgate.net The goal is to create more efficient, scalable, and cost-effective synthetic pathways that deliver DOTA-tri(α-cumyl ester) and its analogues with the high purity required for clinical applications.

Advanced Understanding of Chelation Mechanisms at the Molecular Level

A profound understanding of the chelation process at the molecular level is paramount for designing superior DOTA derivatives. While DOTA is known for forming highly stable complexes with a variety of metal ions, the precise dynamics and structural properties of these interactions are still being explored. rsc.orgmdpi.com Advanced computational methods, particularly first-principles calculations based on Density Functional Theory (DFT), are proving indispensable in this area. rsc.orgnih.gov These simulations provide critical insights into the structure, stability, and electronic properties of DOTA-metal complexes. rsc.org

By calculating parameters such as binding energies, charge density differences, and the distances between the metal and the ligand's donor atoms, researchers can model how the chelator encapsulates the metal ion. nih.govresearchgate.net For instance, DFT calculations can determine the binding energy (EB) of a radioisotope to the DOTA molecule, which is a direct measure of the complex's stability. nih.gov These theoretical studies can also elucidate the influence of factors like spin-orbit coupling and van der Waals interactions on the final structure and stability of the chelate. rsc.org This molecular-level knowledge is crucial for predicting the in vivo stability of new radiopharmaceuticals and for understanding how modifications to the DOTA backbone might affect its chelation properties.

Table 1: Computational Parameters for Analyzing DOTA-Metal Chelation

Computational ParameterDescriptionSignificance in Chelation Analysis
Binding Energy (EB)The energy released upon the formation of the DOTA-metal complex from the isolated DOTA ligand and the metal ion. nih.govIndicates the thermodynamic stability of the complex; a higher binding energy suggests a more stable chelate.
Bond Distances (e.g., M-N, M-O)The calculated distances between the central metal ion (M) and the nitrogen (N) and oxygen (O) donor atoms of the DOTA ligand. nih.govProvides fundamental structural information about the coordination geometry and how tightly the metal is encapsulated.
Charge Density DifferenceA calculation that shows the redistribution of electron density upon complex formation. nih.govReveals the nature of the chemical bonding, including the degree of charge transfer from the ligand to the metal ion.
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comCan be correlated with the kinetic inertness and overall stability of the complex. mdpi.com

Exploration of New Preclinical Modalities and Ligand Modifications

The versatility of the DOTA framework allows for extensive modifications to fine-tune its properties for specific applications in targeted radionuclide therapy and diagnostics. researchgate.net A major avenue of future research involves the chemical modification of the DOTA ligand itself to enhance its performance. This includes incorporating substituents onto the macrocyclic ring or the acetate (B1210297) pendant arms to create more rigidified structures. acs.org A more rigid ligand can lead to faster water exchange kinetics and a preference for a single coordination isomer, which can be advantageous for certain imaging applications. umn.edu Additionally, modifying the ligand to be more hydrophilic may reduce non-specific protein binding and improve in vivo pharmacokinetics. acs.org

Another critical research direction is the conjugation of DOTA derivatives to novel targeting molecules beyond currently used peptides and antibodies. researchgate.net This could include nanobodies, aptamers, or small molecules that target specific biological markers of disease. The design of these conjugates often requires the inclusion of spacer units, such as 6-aminohexanoic acid (Ahx), to prevent steric hindrance between the bulky DOTA-metal complex and the targeting moiety, thereby preserving the binding affinity for its biological target. researchgate.net The exploration of these new modalities aims to develop next-generation radiopharmaceuticals with higher tumor uptake, lower off-target accumulation, and improved therapeutic efficacy.

Computational Predictions for Rational Ligand Design

Methods such as computer-aided molecular design (CAMD), molecular docking, and machine learning are employed to screen virtual libraries of potential DOTA analogues. rsc.orgfrontiersin.org These techniques can predict drug-target binding affinities and evaluate key molecular descriptors related to complex stability and conformational features. mdpi.comfrontiersin.org For example, a computational workflow might start with a hypothetical DOTA derivative, calculate its likely binding energy with a specific radiometal, and predict its conformational dynamics in an aqueous solution. nih.govdntb.gov.ua Only the candidates that show promising characteristics in these simulations would be prioritized for synthesis and experimental validation. rsc.org This synergy between computational prediction and experimental work accelerates the development of novel chelators, saving significant time and resources while increasing the probability of discovering superior DOTA-based agents.

Table 2: Computational Tools in Rational Ligand Design for DOTA Derivatives

Computational Tool/MethodApplication in DOTA Ligand DesignPredicted Outcome/Property
Density Functional Theory (DFT)Calculates the electronic structure and energies of DOTA-metal complexes. nih.govresearchgate.netBinding energy, geometric structure, bond strengths, and electronic properties. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement and interaction of the DOTA complex with its environment (e.g., water) over time. mdpi.comConformational stability, solvation effects, and dynamic behavior of the chelate. mdpi.com
Molecular DockingPredicts the preferred orientation of a DOTA-conjugated molecule when bound to a biological target like a protein receptor. researchgate.netBinding affinity, interaction modes, and potential for steric hindrance. researchgate.net
Machine Learning (ML) ModelsUses existing data to train algorithms that can predict the properties of new, unsynthesized compounds. frontiersin.orgarxiv.orgDrug-target binding affinities, stability constants, and other key performance indicators. frontiersin.org

Q & A

Basic: What are the optimal conditions for selective cleavage of α-cumyl ester groups in DOTA derivatives during orthogonal deprotection strategies?

Methodological Answer:
α-Cumyl esters are selectively cleaved under mild acidic conditions (e.g., 2% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour) without compromising acid-labile protecting groups like tert-butyl esters or base-sensitive groups like Fmoc. This selectivity is critical for stepwise functionalization in peptide and conjugate synthesis . For example, in Gly-Ψ[CH(CF₃)NH]-peptide synthesis, cumyl ester hydrolysis preserved Nα/Nω-protected arginine residues, enabling subsequent coupling steps .

Basic: Which coupling reagents and conditions minimize epimerization during α-cumyl ester introduction in solution-phase DOTA derivatives?

Methodological Answer:
HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (diisopropylethylamine) in DMF or DCM achieves high-yield couplings (>95%) with minimal epimerization. ¹H NMR analysis confirmed no detectable racemization during couplings of cumyl esters with amino acid tert-butyl esters, even with sterically hindered residues like lysine . Pre-activation of carboxylic acids (e.g., via pentafluorophenyl esters) further enhances efficiency in automated protocols .

Basic: How can researchers validate the integrity of DOTA-tri(α-cumyl Ester) after synthesis?

Methodological Answer:
Reverse-phase HPLC with UV detection (e.g., at 214 nm) is standard for purity assessment. For structural confirmation, ¹H NMR monitors characteristic signals, such as the α-cumyl isopropyl group (δ ~2.94 ppm) and absence of epimerization byproducts . Mass spectrometry (MS) verifies molecular weight accuracy, particularly for intermediates in multi-step syntheses .

Advanced: What experimental strategies prevent undesired acylation of secondary amines during DOTA-tri(α-cumyl Ester) incorporation into solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Despite using excess coupling reagents (e.g., 4 equivalents), steric hindrance from the α-cumyl group and oxetane nitrogen in 3-aminooxetane-modified peptides prevents acylation of secondary amines. This allows SPPS without nitrogen protection, simplifying synthetic workflows . For DOTA derivatives, coupling at the N-terminus or using bulky activating groups (e.g., pentafluorophenyl esters) further reduces side reactions .

Advanced: How can cumyl ester deprotection be automated for high-throughput DOTA-conjugate synthesis?

Methodological Answer:
Automated SPPS protocols (e.g., Biotage Alstra systems) use iterative cycles of TFA deprotection (2% v/v in DCM) followed by DIC/Oxyma Pure-mediated couplings. For DOTA-tri(α-cumyl Ester), on-resin cleavage of cumyl esters enables sequential activation (e.g., pentafluorophenyl ester formation) and conjugation with aminoalkyl viologens or other functional groups . UV monitoring of Fmoc deprotection (λ = 301 nm) ensures real-time quality control .

Advanced: How should researchers resolve contradictory data on ester stability during orthogonal deprotection of DOTA derivatives?

Methodological Answer:
Contradictions often arise from competing hydrolysis pathways (e.g., tert-butyl vs. cumyl esters). Systematic optimization includes:

  • Kinetic studies : Varying TFA concentration (0.5–5% v/v) and reaction time to identify selective windows .
  • Competitive assays : Co-incubating multiple esters (e.g., cumyl, benzyl, t-Bu) to compare cleavage rates via LC-MS .
  • Side-chain protection : Using orthogonal groups like Pbf for arginine or Trt for cysteine to avoid unintended deprotection .

Advanced: What applications does DOTA-tri(α-cumyl Ester) enable in metal-chelation and conjugate synthesis?

Methodological Answer:
The α-cumyl esters act as temporary protecting groups, allowing site-specific metal chelation post-deprotection. For example:

  • Radiopharmaceuticals : After cleavage, free carboxylic acids bind radionuclides (e.g., ⁶⁸Ga, ¹⁷Lu) for PET imaging .
  • Peptide-viologen conjugates : On-resin deprotection enables covalent attachment of redox-active viologens to glutamic acid residues .
  • Multi-modal probes : Sequential deprotection of tert-butyl and cumyl esters permits modular labeling with fluorophores or targeting moieties .

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